molecular formula C14H13N3S2 B1454193 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219914-67-6

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1454193
CAS No.: 1219914-67-6
M. Wt: 287.4 g/mol
InChI Key: YIDPBGSBCMYNFY-UHFFFAOYSA-N
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Description

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole core with a methylthio group and a pyridin-3-ylmethyl substituent

Scientific Research Applications

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methylthio group and the pyridin-3-ylmethyl substituent. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group and the pyridin-3-ylmethyl substituent enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDPBGSBCMYNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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